4-Bromobenzaldehyde semicarbazone
Overview
Description
4-Bromobenzaldehyde semicarbazone is an organic compound derived from the reaction between 4-bromobenzaldehyde and semicarbazide. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and pathogens. It is a crystalline solid that exhibits unique chemical properties due to the presence of both the bromine atom and the semicarbazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde semicarbazone typically involves the reaction of 4-bromobenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
4-Bromobenzaldehyde+Semicarbazide Hydrochloride→4-Bromobenzaldehyde Semicarbazone+HCl
The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol or 4-bromobenzylamine.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in analytical chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of cathepsin B by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds . Additionally, it interferes with the trafficking of bacterial toxins and viruses within cells, blocking their entry into the cytosol and preventing their toxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde semicarbazone
- 4-Fluorobenzaldehyde semicarbazone
- 4-Iodobenzaldehyde semicarbazone
Comparison
Compared to its analogs, 4-bromobenzaldehyde semicarbazone exhibits unique properties due to the presence of the bromine atom, which influences its reactivity and biological activity. For example, it has been found to be a more potent inhibitor of certain enzymes compared to its chloro and fluoro counterparts . The bromine atom also enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXITYGMCRTGJH-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14066-66-1 | |
Record name | 4-Bromobenzaldehyde semicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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